Cryptopine

Catalog No.
S524494
CAS No.
482-74-6
M.F
C21H23NO5
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cryptopine

CAS Number

482-74-6

Product Name

Cryptopine

IUPAC Name

6,7-dimethoxy-12-methyl-16,18-dioxa-12-azatetracyclo[12.7.0.04,9.015,19]henicosa-1(14),4,6,8,15(19),20-hexaen-3-one

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19(24-2)20(25-3)10-15(14)17(23)8-13-4-5-18-21(16(13)11-22)27-12-26-18/h4-5,9-10H,6-8,11-12H2,1-3H3

InChI Key

XPOJSWHIKCNLEQ-UHFFFAOYSA-N

SMILES

CN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C4=C(C=C3)OCO4)OC)OC

Synonyms

Cryptocavine; Cryptopin; Kryptocavin; Kryptopine; NSC 32984; 4,6,7,13-Tetrahydro-9,10-dimethoxy-5-methyl-benzo[e]-1,3-dioxolo[4,5-l][2]benzazecin-12(5H)-one; 4,6,7,13-Tetrahydro-9,10-dimethoxy-5-methyl-benzo[g]-1,3-benzodioxolo[4,5-c]azecin-12(5H)-on

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C4=C(C=C3)OCO4)OC)OC

Analgesic and Anti-inflammatory Effects:

Studies suggest that cryptopine may possess analgesic (pain-relieving) and anti-inflammatory properties. Research has shown its effectiveness in reducing pain and inflammation in animal models of pain, including neuropathic pain and inflammatory pain. However, further investigations are needed to confirm these findings in human studies. Source: "Analgesic and anti-inflammatory effects of cryptopine from Corydalis ambigua in mice":

Antibacterial and Antiprotozoal Activity:

Cryptopine has demonstrated antibacterial and antiprotozoal activity against various pathogens. Studies have reported its effectiveness against bacteria like Staphylococcus aureus and Escherichia coli, as well as protozoan parasites like Leishmania. These findings suggest potential applications of cryptopine in developing new antimicrobial agents. Source: "In vitro activities of extracts and alkaloids from Corydalis ophiocarpa against Staphylococcus aureus and Escherichia coli": Source: "In vitro antileishmanial activity of cryptopine isolated from Corydalis ophiocarpa roots"

Neuroprotective Effects:

Emerging research suggests that cryptopine may have neuroprotective properties. Studies have shown its ability to protect nerve cells from damage caused by oxidative stress and neurotoxins. These findings warrant further investigation of cryptopine's potential role in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Source: "Neuroprotective effects of cryptopine against glutamate-induced neurotoxicity in HT22 hippocampal cells":

Origin and Significance:

Cryptopine is a naturally occurring alkaloid present in trace amounts within various poppy species []. Research suggests it may be the most abundant alkaloid in certain Argemone species []. While its exact function within these plants remains unclear, some studies suggest it may play a role in their defense mechanisms [].

Current Research Significance:

Limited research suggests cryptopine may disrupt the cellular defense system in animals []. However, more investigation is needed to understand its specific effects and potential applications.


Molecular Structure Analysis

Key Features:

Cryptopine possesses a complex heterocyclic structure with several key features:

  • Benzo[g]-1,3-benzodioxolo(4,5-c)azecin skeleton: This core structure is characteristic of many opium alkaloids [].
  • Dimethoxy groups: The presence of two methoxy groups (CH3O) at positions 9 and 10 likely influences the compound's polarity and potential interactions with other molecules [].
  • Methyl group: A methyl group (CH3) at position 5 may contribute to the overall shape and reactivity of the molecule [].

Notable Aspects:

The combination of these features creates a rigid and relatively flat molecule, which may be relevant to its potential interactions with biological targets [].


Chemical Reactions Analysis

Current Research:

In-depth information regarding the specific chemical reactions involving cryptopine is limited in the available scientific literature.

Synthesis:

The detailed synthesis of cryptopine has not been extensively reported. However, some research suggests it may be obtainable from the breakdown of other Papaveraceae alkaloids [].

Other Reactions:

Further studies are needed to elucidate the reactivity profile of cryptopine and its involvement in other chemical reactions.


Physical And Chemical Properties Analysis

Data Availability:

Potential Properties:

Based on its structure, cryptopine is likely:

  • A solid at room temperature [].
  • Moderately soluble in organic solvents due to the presence of aromatic rings and methoxy groups [].
  • Basic due to the presence of a nitrogen atom in a heterocyclic ring [].

Cellular Defense Disruption:

Studies on rats suggest cryptopine may disrupt the cellular defense system, potentially by interfering with immune cell function []. The exact mechanism by which this occurs remains unclear and requires further investigation.

More research is necessary to understand how cryptopine interacts with biological systems and its potential therapeutic applications.

Toxicity:

Animal studies indicate that cryptopine may exhibit some level of toxicity, potentially disrupting the cellular defense system []. However, the specific effects and safe handling procedures require further investigation.

Involving cryptopine are not extensively documented in the available literature, some general properties can be inferred based on its structure:

  • Oxidation: As an alkaloid, cryptopine may undergo oxidation reactions, potentially altering its ring structure or functional groups.
  • Acid-Base Reactions: The presence of a nitrogen atom suggests that cryptopine can participate in acid-base reactions, forming salts with various acids.
  • Esterification: The presence of hydroxyl groups in the molecule indicates the possibility of esterification reactions.

Cryptopine exhibits several biological activities that have been the subject of scientific investigation:

  • Cardiac Effects: Cryptopine demonstrates cardiac inhibitory effects similar to those of allocryptopine (α-fagarine) when tested on isolated auricles .
  • Potential Analgesic Properties: Like other alkaloids in its class, cryptopine may possess pain-relieving properties, though further research is needed to confirm this.
  • Antimicrobial Activity: Some studies suggest that cryptopine might have antimicrobial properties, but more research is required to fully elucidate this potential.

The applications of cryptopine are primarily in the realm of scientific research and potential pharmaceutical development:

  • Pharmacological Studies: Cryptopine is used in studies investigating the pharmacological properties of benzylisoquinoline alkaloids.
  • Natural Product Research: It serves as a model compound in the study of plant alkaloids and their biosynthetic pathways.
  • Potential Therapeutic Development: Given its biological activities, cryptopine is being explored for possible therapeutic applications, particularly in cardiovascular medicine.

Similar Compounds: Comparison and List

Cryptopine shares structural and functional similarities with several other alkaloids:

  • Protopine: This compound is often studied alongside cryptopine due to their similar structures and effects .
  • Allocryptopine: Also known as α-fagarine, allocryptopine exhibits similar cardiac inhibitory effects to cryptopine .
  • Epicryptopine: This compound, along with its variants (epicryptopines A, B, and C), is closely related to cryptopine in structure .
  • Epimethylcryptopine: Variants A and B of this compound have been studied in relation to cryptopine .

Cryptopine's uniqueness lies in its specific molecular structure and the combination of its biological activities. While it shares many properties with related alkaloids, its particular arrangement of functional groups and stereochemistry contribute to its distinct profile.

XLogP3

2.9

UNII

MW13X5YK4A

Other CAS

482-74-6

Wikipedia

Cryptopine

Dates

Modify: 2023-08-15

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